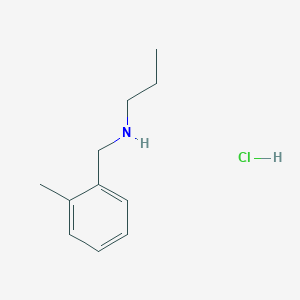
N-(2-Methylbenzyl)-1-propanamine hydrochloride
Vue d'ensemble
Description
“N-(2-Methylbenzyl)-1-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049774-26-6 . It has a molecular weight of 197.71 and its IUPAC name is N-(2-methylbenzyl)-2-propen-1-amine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h3-7,12H,1,8-9H2,2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal conditions .Applications De Recherche Scientifique
Bulky Alkylaminophenol Chelates
N-(2-Methylbenzyl)-1-propanamine hydrochloride is related to aminophenols, a class of N,O-ligands known for coordinating with transition metals. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, involving the Mannich reaction, is a significant advancement. This method yields high selectivity and good yields, with potential applications in responsive systems and bioactivation (Olesiejuk et al., 2018).
Fluorinated Hypoxia-Targeted Compounds
The compound has been studied as part of multifluorinated nitroimidazole-based compounds, used in non-invasive 19F-magnetic resonance spectroscopy (19F-MRS) for measuring tumor hypoxia. These compounds show promise as probes by binding into hypoxic regions of tumors (Papadopoulou et al., 2006).
Neuroprotective Effects
Studies have explored the neuroprotective effects of compounds like LY042826, which is chemically similar to this compound. These studies show significant protection against ischemia-induced hippocampal damage and may be effective in treating brain injuries related to stroke or other neurodegenerative diseases (Hicks et al., 2000).
Hepatoprotector Activity
Water-soluble derivatives of aminoalkylphenols, related to this compound, have been shown to exhibit hepatoprotector activity. These compounds are effective in protecting against tetrachloromethane-induced model toxic hepatitis in mice, highlighting their potential therapeutic use in liver diseases (Dyubchenko et al., 2006).
Mécanisme D'action
Target of Action
It is known that the compound contains a benzylic position, which is activated towards free radical attack . This suggests that the compound may interact with biological targets that can facilitate or undergo free radical reactions.
Mode of Action
The mode of action of N-(2-Methylbenzyl)-1-propanamine hydrochloride is likely to involve interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that the compound may undergo similar reactions in biological systems.
Biochemical Pathways
Given the compound’s potential for free radical reactions and substitutions at the benzylic position, it may influence pathways involving these types of chemical reactions .
Pharmacokinetics
The compound’s molecular weight (19771 Da) and its solid physical form suggest that it may have suitable properties for absorption and distribution .
Result of Action
Given its potential for free radical reactions and substitutions at the benzylic position, it may induce changes in cellular targets that interact with these types of chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, and the presence of enzymes or other biological catalysts that can facilitate or inhibit its reactions .
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFPURPNWAKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
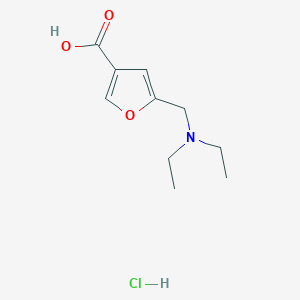
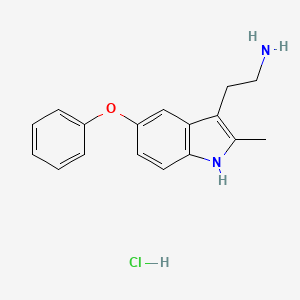
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
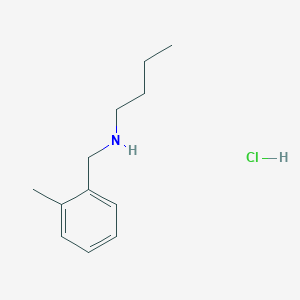
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
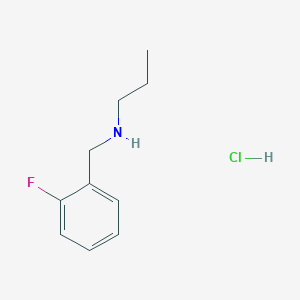
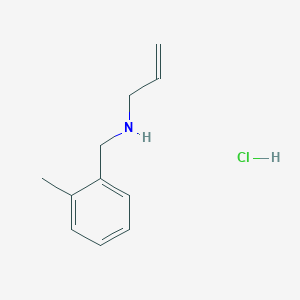
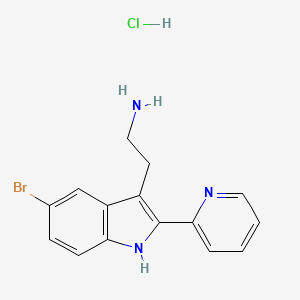
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)
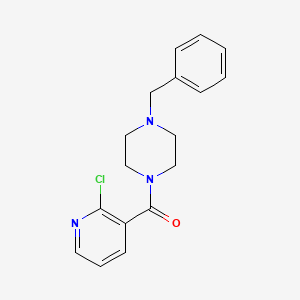
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)